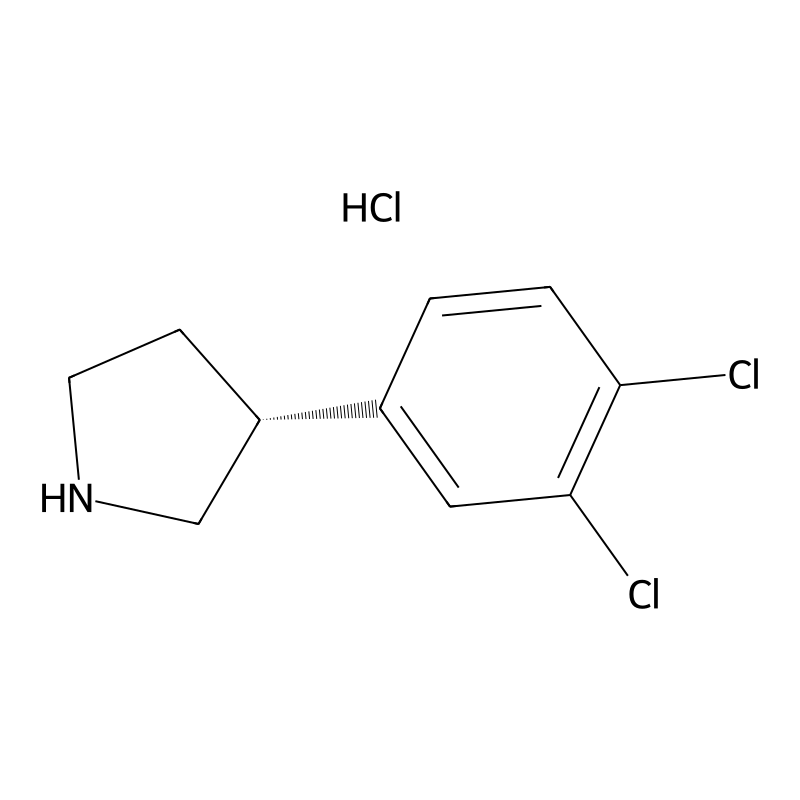

(R)-3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- Chiral Building Block: The presence of the (R) configuration indicates this molecule could potentially serve as a chiral building block in organic synthesis. Chiral building blocks are essential components for the construction of complex molecules with a specific spatial arrangement of atoms, which is crucial for many drugs and other biologically active molecules .

- Inhibitor Studies: The dichlorophenyl moiety suggests potential inhibitory activity against certain enzymes. Research has shown that similar dihalophenyl structures can inhibit cytochrome P450 enzymes, a family of enzymes involved in drug metabolism . One study suggests (R)-3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride may inhibit CYP2D6, a specific cytochrome P450 enzyme . However, further research is needed to confirm this activity and explore its potential applications.

(R)-3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride is a chiral compound classified as a pyrrolidine derivative. It features a pyrrolidine ring with a 3,4-dichlorophenyl substituent, which contributes to its unique chemical properties. The compound is known for its significant applications in organic synthesis and pharmaceutical research, particularly as an intermediate in the development of complex organic molecules and potential therapeutic agents.

- Oxidation: Can be oxidized to yield corresponding ketones or carboxylic acids, using reagents such as potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can produce amines or alcohols, typically employing hydrogen gas in the presence of palladium on carbon as a catalyst.

- Substitution: The halogen atoms in the phenyl ring can be substituted with other functional groups through reactions with nucleophiles like sodium methoxide or sodium ethoxide.

Major Reaction Products- Oxidation: Results in ketones or carboxylic acids.

- Reduction: Yields amines or alcohols.

- Substitution: Produces various substituted phenyl derivatives.

The synthesis of (R)-3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride typically involves the reaction of 3,4-dichlorobenzaldehyde with (R)-pyrrolidine. The reaction conditions generally include:

- Solvent: Ethanol or methanol.

- Catalyst: Acid catalysts such as hydrochloric acid.

- Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures .

This compound has diverse applications across various fields:

- Organic Chemistry: Serves as an intermediate for synthesizing complex organic molecules.

- Pharmaceutical Research: Investigated for its potential therapeutic properties and as a precursor for drug development.

- Biological Studies: Used to study enzyme interactions and protein binding mechanisms.

Several compounds share structural similarities with (R)-3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 2-(3-(4-Chlorophenyl)pyrrolidin-3-yl)ethanol | 0.88 | Contains a different chlorophenyl substitution |

| 4-(3-Chlorophenyl)piperidine hydrochloride | 0.87 | Piperidine ring instead of pyrrolidine |

| 4-(4-Chlorophenyl)piperidine hydrochloride | 0.85 | Different chlorophenyl positioning |

| 3-(2,3-Dichlorophenyl)pyrrolidine hydrochloride | 0.84 | Different dichloro substitution |

| (R)-2-(3-Chlorophenyl)pyrrolidine hydrochloride | 0.75 | Different stereochemistry |

| (R)-3-Phenylpyrrolidine hydrochloride | 0.73 | Lacks dichloro substitution |

(R)-3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride stands out due to its specific arrangement of chlorine substituents and its chiral nature, which may influence its biological activity and synthetic utility compared to these similar compounds .